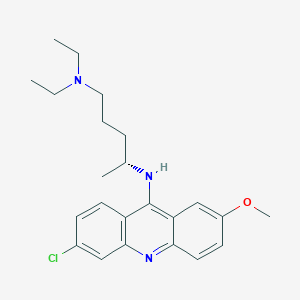
(R)-quinacrine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-quinacrine is a quinacrine. It is an enantiomer of a (S)-quinacrine.
Aplicaciones Científicas De Investigación
Anticancer Applications
Mechanism of Action
(R)-quinacrine exhibits potent anticancer properties through various mechanisms, including the induction of apoptosis via the upregulation of Death Receptor 5 (DR5) and inhibition of lysosomal degradation pathways. Studies indicate that it enhances DR5 expression in ovarian cancer cell lines, leading to increased sensitivity to TRAIL-induced apoptosis. The combination of this compound with TRAIL has shown promising synergistic effects in preclinical models, particularly in TRAIL-resistant ovarian cancer cells .
Case Study: Ovarian Cancer
In a study involving human ovarian cancer cell lines, this compound was found to significantly increase DR5 mRNA levels and stabilize DR5 protein, thereby enhancing apoptotic responses when combined with TRAIL. This combination therapy demonstrated substantial efficacy in mouse models bearing ovarian cancer xenografts .
Antiviral Properties
SARS-CoV-2 Inhibition
this compound has been identified as an effective inhibitor of SARS-CoV-2 replication. Research indicates that it disrupts viral entry mechanisms by raising the pH in acidic organelles and binding to viral RNA, thus impairing viral enzymatic activity. In vitro studies using Vero E6 cells demonstrated that this compound significantly reduced viral cytotoxicity and replication rates .
Broader Antiviral Potential
Beyond SARS-CoV-2, this compound has shown antiviral activity against other pathogens, including its potential use as an immunomodulator in autoimmune diseases like cutaneous lupus erythematosus . Its ability to inhibit phospholipase A2 contributes to modulating immune responses, making it a candidate for treating various viral infections.
Neurodegenerative Disease Research
Amyloid Plaque Dissociation
Recent studies have highlighted this compound's capacity to dissociate amyloid plaques associated with Alzheimer's disease in transgenic mouse models. By binding to misfolded proteins, this compound inhibits the aggregation process of amyloid-beta peptides, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Prion Disease Treatment
this compound has also been investigated for its antiprion activity. It exhibits differential inhibition of prion propagation compared to its enantiomer, with findings suggesting that this compound may be less toxic while maintaining efficacy against prion diseases . This positions it as a potential treatment option for conditions like Creutzfeldt-Jakob disease.
Autoimmune Disease Management
Clinical Applications in Autoimmune Disorders
Quinacrine has been utilized as an adjunct therapy for patients with photosensitive autoimmune diseases such as lupus erythematosus and dermatomyositis. In clinical settings, it has been administered alongside other treatments like hydroxychloroquine, demonstrating effectiveness in managing disease activity and mitigating symptoms associated with drug intolerance .
Summary Table of Applications
Propiedades
Fórmula molecular |
C23H30ClN3O |
|---|---|
Peso molecular |
400 g/mol |
Nombre IUPAC |
(4R)-4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine |
InChI |
InChI=1S/C23H30ClN3O/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26)/t16-/m1/s1 |
Clave InChI |
GPKJTRJOBQGKQK-MRXNPFEDSA-N |
SMILES |
CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC |
SMILES isomérico |
CCN(CC)CCC[C@@H](C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC |
SMILES canónico |
CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















